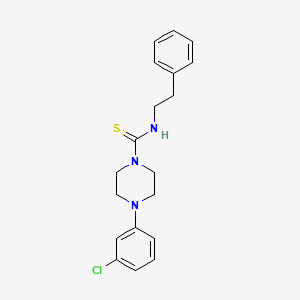

4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Description

Properties

Molecular Formula |

C19H22ClN3S |

|---|---|

Molecular Weight |

359.9 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C19H22ClN3S/c20-17-7-4-8-18(15-17)22-11-13-23(14-12-22)19(24)21-10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24) |

InChI Key |

RDEVNFASVRUCPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide, also known as 3C-PEP, is a compound belonging to the piperazine class of chemical substances. This compound has garnered attention due to its significant biological activity, particularly as a potent dopamine transporter (DAT) ligand. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and recent research findings.

- IUPAC Name : 4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

- Molecular Formula : C19H22ClN3S

- Molar Mass : 359.916 g/mol

Pharmacological Profile

3C-PEP exhibits remarkable selectivity and potency as a dopamine reuptake inhibitor. Its pharmacological profile can be summarized as follows:

| Target | Dissociation Constant (K_i) |

|---|---|

| Dopamine Transporter (DAT) | 0.04 nM |

| Norepinephrine Transporter (NET) | 1107 nM |

| Serotonin Transporter (SERT) | 802 nM |

| D2-like Receptors | 327 nM |

| Serotonin 5-HT2 Receptor | 53 nM |

| Opioid Receptor | >10000 nM |

| PCP/NMDA Receptor | >10000 nM |

This table indicates that 3C-PEP is approximately 10,000 times more potent than cocaine in inhibiting the dopamine transporter, highlighting its potential for therapeutic applications in conditions like depression and ADHD where dopamine dysregulation is a factor .

Structure-Activity Relationships (SAR)

Research into the SAR of piperazine derivatives has shown that modifications to the phenyl groups and the piperazine ring can significantly influence biological activity. For instance, the introduction of lipophilic groups enhances interaction with biological targets, which is crucial for achieving desired pharmacological effects.

Recent studies have demonstrated that compounds with bulky lipophilic moieties at the piperazine heterocycle exhibit improved activity against Mycobacterium tuberculosis, suggesting a broader application in infectious diseases .

Case Studies and Research Findings

- Dopamine Transporter Inhibition : A study highlighted that 3C-PEP's inhibition of DAT could lead to increased dopamine levels in synaptic clefts, which may be beneficial for treating certain neuropsychiatric disorders .

- Antimycobacterial Activity : Investigations into related piperazine compounds have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties .

- Potential Side Effects : While the compound shows significant therapeutic potential, it is essential to consider side effects associated with high DAT inhibition, such as increased risk of addiction and other neuropsychiatric effects.

Scientific Research Applications

Dopamine Transporter Inhibition

One of the most notable applications of this compound is its role as a potent inhibitor of the dopamine transporter (DAT). Research indicates that it exhibits a dissociation constant (K_i) of 0.04 nM, making it one of the most effective DAT ligands identified to date. This potency surpasses that of cocaine, which has a K_i of 435 nM, thus suggesting that 4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide could be valuable in treating conditions associated with dopamine dysregulation, such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

- Substance Use Disorders

The compound's specificity for DAT over other transporters (e.g., norepinephrine and serotonin transporters) enhances its therapeutic potential while minimizing side effects associated with broader-spectrum drugs.

Case Study: Dopamine Reuptake Inhibition

A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of various piperazine derivatives as DAT inhibitors. The findings indicated that modifications at the piperazine nitrogen significantly influenced DAT affinity and selectivity. The study highlighted that compounds with similar structural features to 4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide demonstrated promising results in preclinical models, warranting further investigation into their therapeutic applications for neuropsychiatric disorders .

Case Study: Anticancer Activity

Another research article explored the synthesis of hybrid molecules incorporating piperazine scaffolds for anticancer activity. The study reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as colon and breast cancer. Although not directly testing 4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide, the results suggest that similar compounds may possess significant anticancer properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- N-Substituents: The phenylethyl group in the target compound may enhance lipophilicity compared to pyridinyl (e.g., compound 35) or hydroxyphenyl (e.g., compound in ) substituents, influencing membrane permeability .

- Spectral Data :

- HRMS and LC-MS data for compound 35 (429.1131 m/z) and compound 38 (408.08 m/z) highlight the impact of trifluoromethyl and dichlorophenyl groups on molecular weight and fragmentation patterns .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(3-chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Piperazine Ring Formation : React 1,2-diamine derivatives (e.g., ethylenediamine) with dihaloalkanes under basic conditions (e.g., K₂CO₃) to form the piperazine core .

Substitution : Introduce the 3-chlorophenyl group via nucleophilic aromatic substitution (SNAr) using Cu(I)-catalyzed Ullmann coupling or Pd-mediated cross-coupling .

Carbothioamide Functionalization : React the intermediate with 2-phenylethyl isothiocyanate in anhydrous DMF at 60–80°C for 6–12 hours .

Optimization : Yield improvements (>75%) are achieved by using dry solvents, inert atmospheres (N₂/Ar), and catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) to accelerate thiouracil formation .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR :

- FT-IR :

- C=S stretch: 1180–1220 cm⁻¹ .

- NH stretch: 3200–3300 cm⁻¹ (broad) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 385.12 for C₁₉H₂₁ClN₃S) .

Advanced: How does the reactivity of the carbothioamide group influence functionalization, and what strategies mitigate side reactions?

Methodological Answer:

The carbothioamide group is prone to oxidation and nucleophilic substitution. Key strategies:

- Oxidation Control : Avoid strong oxidants (e.g., KMnO₄) to prevent sulfoxide/sulfone byproducts. Use mild oxidants like H₂O₂ in controlled stoichiometry .

- Nucleophilic Substitution : Activate the thiouracil group with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF/DMSO) at 50°C .

- Protection : Temporarily protect the NH group with Boc anhydride during multi-step syntheses to prevent undesired cross-reactivity .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how do structural motifs suggest CNS targeting?

Methodological Answer:

- Assays :

- Dopamine Receptor Binding : Radioligand displacement assays (³H-spiperone) to assess D2/D3 receptor affinity, given the piperazine-CNS activity link .

- Enzyme Inhibition : Carbonic anhydrase inhibition via stopped-flow CO₂ hydration assays, leveraging the thiouracil group’s metal-chelating ability .

- Structural Motifs :

- The 2-phenylethyl moiety enhances lipophilicity, aiding blood-brain barrier penetration .

- Piperazine’s conformational flexibility supports receptor subtype selectivity (e.g., serotonin 5-HT₁A vs. dopamine D3) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Methodological Answer:

SAR strategies include:

Substituent Variation :

- Replace the 3-chlorophenyl group with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) to modulate receptor binding .

- Modify the phenylethyl chain length to alter lipophilicity (e.g., phenylpropyl for increased logP) .

Bioisosteric Replacement :

- Substitute carbothioamide with carboxamide to assess hydrogen-bonding impact on target affinity .

Computational Modeling :

- Use molecular docking (AutoDock Vina) to predict binding modes at dopamine receptors, guided by piperazine derivatives’ crystallographic data (e.g., PDB: 6CM4) .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation steps:

Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Assay Standardization : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) .

Meta-Analysis : Compare data using standardized metrics (e.g., IC₅₀ normalized to reference inhibitors) .

Orthogonal Assays : Validate receptor binding via both radioligand and functional assays (e.g., cAMP accumulation for GPCR activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.